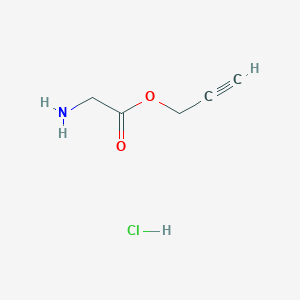

炔丙基氨基乙酸盐酸盐

描述

Propargyl aminoacetate hydrochloride is a chemical compound that features a propargyl group attached to an aminoacetate moiety, with the hydrochloride salt form enhancing its solubility in water

科学研究应用

Chemical Properties and Mechanism of Action

Propargyl aminoacetate hydrochloride features a propargyl group attached to an aminoacetate moiety. The hydrochloride form enhances its solubility in water, making it more accessible for biological applications. The compound is known to interact with several biochemical pathways, including:

- Inhibition of Monoamine Oxidase-B (MAO-B) : Similar to other propargylamines, propargyl aminoacetate hydrochloride may exhibit neuroprotective effects by inhibiting MAO-B, which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease.

- Role in Peptide Synthesis : As a protecting group for carboxyl functionalities, it facilitates the synthesis of peptides through solution-phase methods .

Scientific Research Applications

The applications of propargyl aminoacetate hydrochloride span several domains:

Organic Synthesis

Propargyl aminoacetate hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules and heterocycles. Its propargyl group can undergo various reactions, making it a valuable building block for medicinal chemistry.

Biological Studies

The derivatives of propargyl aminoacetate have shown potential in biological studies, particularly as enzyme inhibitors. For instance:

- Anti-cholinesterase Activity : Compounds derived from propargyl aminoacetate have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are important targets in treating Alzheimer's disease .

- Antimycobacterial Activity : Propargyl acetate derivatives have been investigated for their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment .

Pharmaceutical Applications

Propargyl derivatives are being explored for their therapeutic effects:

- Neuroprotection : Research indicates that compounds related to propargyl aminoacetate may offer neuroprotective benefits by preventing neuronal apoptosis and promoting cellular health .

- Cancer Treatment : The ability of propargyl compounds to induce mitohormesis suggests their utility in cancer therapies by enhancing mitochondrial function and protecting against proteotoxic stress .

Table 1: Summary of Research Findings on Propargyl Aminoacetate Hydrochloride

作用机制

Target of Action

Propargylamines are known to have numerous applications in the pharmaceutical and biological fields . They are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Mode of Action

Propargylamines interact with their targets in various ways. For example, Pargyline, a propargylamine derivative, acts as an irreversible selective monoamine oxidase-B (MAO-B) inhibitor .

Biochemical Pathways

Propargylamines affect several biochemical pathways. For instance, they can inhibit lysine-specific demethylase-1 (LSD-1) and proline-5-carboxylate reductase-1 (PYCR1), which are involved in various cellular processes .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by its chemical structure and the route of administration .

Result of Action

The molecular and cellular effects of propargylamines can vary. For instance, Pargyline has been found to induce senescence and growth inhibition of cancer cells .

Action Environment

The action, efficacy, and stability of a compound like Propargyl aminoacetate hydrochloride can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and temperature .

生化分析

Biochemical Properties

Propargyl Aminoacetate Hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with free amino acids when treated with propargyl alcohol saturated with HCl .

Cellular Effects

The cellular effects of Propargyl Aminoacetate Hydrochloride are primarily related to its role in peptide synthesis. By acting as a protecting group for the carboxyl group, it influences the function of cells involved in peptide synthesis

Molecular Mechanism

The molecular mechanism of Propargyl Aminoacetate Hydrochloride involves its interaction with free amino acids. It forms propargyl ester groups when treated with propargyl alcohol saturated with HCl . This process is crucial for its role as a protecting group during peptide synthesis .

准备方法

Synthetic Routes and Reaction Conditions

Propargyl aminoacetate hydrochloride can be synthesized through several methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction can be catalyzed by various metal catalysts, such as copper or manganese nanocatalysts . The reaction typically proceeds under mild conditions and can be performed in a solvent-free environment to enhance the green chemistry aspect .

Industrial Production Methods

Industrial production of propargyl aminoacetate hydrochloride often employs scalable and efficient catalytic systems. The use of reusable nanocatalysts, such as Fe3O4@Catechol/PZ-Phen-MnCl2, has been reported to provide high yields and environmentally friendly processes . These methods are designed to be cost-effective and sustainable, making them suitable for large-scale production.

化学反应分析

Types of Reactions

Propargyl aminoacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form carbonyl compounds.

Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.

Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., copper, ruthenium), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 110°C .

Major Products Formed

The major products formed from these reactions include homopropargylic alcohols, allenyl derivatives, and various heterocyclic compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .

相似化合物的比较

Similar Compounds

Propargylamine: A simpler compound with similar reactivity, used in the synthesis of pharmaceuticals and agrochemicals.

Propargyl alcohol: Another related compound, often used as a precursor in organic synthesis.

Rasagiline: A propargyl derivative used as a medication for Parkinson’s disease.

Uniqueness

Propargyl aminoacetate hydrochloride is unique due to its combination of the propargyl group with an aminoacetate moiety, which enhances its solubility and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and bioactive compounds .

生物活性

Propargyl aminoacetate hydrochloride is an intriguing compound with potential biological activities that merit comprehensive investigation. This article delves into its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Propargyl aminoacetate hydrochloride is a propargyl derivative of amino acids, characterized by the presence of a propargyl group () attached to an aminoacetate moiety. This structure is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of propargyl aminoacetate hydrochloride is primarily attributed to its role as a precursor in various biochemical pathways. Its propargyl group can participate in reactions that modify other biomolecules, potentially leading to enhanced pharmacological effects.

1. Inhibition of Enzymatic Activity

Research indicates that propargyl compounds can act as inhibitors for various enzymes, particularly in the context of neurodegenerative diseases. For instance, N-propargylglycine (N-PPG), a related compound, has been shown to inhibit proline dehydrogenase (PRODH), leading to anticancer effects and promoting mitochondrial health through the activation of the mitochondrial unfolded protein response (UPRmt) .

2. Neuroprotective Effects

The neuroprotective properties of propargyl derivatives are noteworthy. Studies have demonstrated that these compounds can enhance neuronal survival and protect against neurodegeneration by modulating cholinergic signaling pathways. This is particularly relevant in conditions such as Alzheimer's disease, where cholinesterase inhibition plays a crucial role .

Biological Activity Data

The following table summarizes key biological activities associated with propargyl aminoacetate hydrochloride and related compounds:

| Activity | Compound | IC50 Value | Mechanism |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Propargyltacrine | 21 nM | Inhibits AChE, enhancing cholinergic signaling |

| Butyrylcholinesterase Inhibition | Propargyltacrine | 78 nM | Similar action as above |

| PRODH Inhibition | N-Propargylglycine | - | Induces mitochondrial UPRmt |

| Neuroprotection | N-Propargylglycine | - | Enhances neuronal survival |

Case Studies

-

Neuroprotective Potential in Animal Models

A study involving mice treated with N-PPG showed significant declines in brain mitochondrial PRODH levels without adverse health effects. The treatment resulted in increased expression of mitochondrial chaperones, suggesting a protective mechanism against neurodegeneration . -

Cholinesterase Inhibition for Alzheimer's Disease

Propargyltacrine was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising results for improving cognitive function in models of Alzheimer's disease . The study highlighted the significance of the propargyl moiety in enhancing neuroprotective effects.

Research Findings

Recent research has focused on optimizing the structure-activity relationship (SAR) of propargyl derivatives to enhance their biological efficacy. For example, modifications to the propargyl group have been explored to improve selectivity and potency against specific targets such as cholinesterases and PRODH .

属性

IUPAC Name |

prop-2-ynyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c1-2-3-8-5(7)4-6;/h1H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWQKEKFHALIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135609-54-0 | |

| Record name | prop-2-yn-1-yl 2-aminoacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。